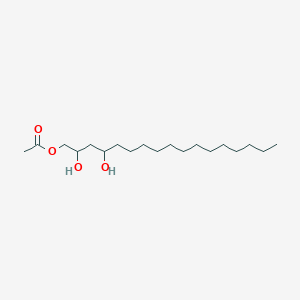

2,4-Dihydroxyheptadecyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dihydroxyheptadecyl acetate is a long-chain fatty alcohol.

Applications De Recherche Scientifique

Soil Microbial Impact

Research has shown that long-term applications of 2,4-dichlorophenoxy acetate (a related compound to 2,4-Dihydroxyheptadecyl acetate) can affect soil microbial populations and biochemical processes. In a study conducted over 15 years, it was observed that fungal, bacterial, and actinomycete populations, along with microbial biomass C and N, were reduced due to 2,4-D treatment. The study highlights the potential environmental impact of such compounds on soil health and nutrient cycling (Rai, 1992).

Adsorption and Degradation

The process of adsorption and degradation of compounds similar to 2,4-Dihydroxyheptadecyl acetate has been extensively studied. For instance, research on 2,4-dichlorophenoxy-acetic acid (2,4-D) demonstrated significant adsorption capacity by granular activated carbon, suggesting potential methods for removing such compounds from aqueous solutions. This study provides insight into the treatment and management of water contaminated with similar compounds (Aksu & Kabasakal, 2004).

Impact on Biogas Production

Another study evaluated the effect of herbicidal ionic liquids, including derivatives of 2,4-dichlorophenoxyacetic acid, on biogas-producing microbial communities. The research revealed significant shifts in microbial populations upon exposure to these compounds, underscoring the ecological and biotechnological implications of such chemicals (Czarny et al., 2019).

Aquatic Plant Management

2,4-D has been used for aquatic plant management, particularly in controlling nonnative plants like Eurasian watermilfoil. A study investigating the efficacy and selectivity of 2,4-D in aquatic environments provides insights into its utility and environmental impact in aquatic ecosystems (Nault et al., 2014).

Ionizing Radiation Degradation

The degradation of 2,4-D by ionizing radiation has been demonstrated as a promising method for herbicide decomposition. This research shows how ionizing radiation can be used for effective environmental remediation of contaminants similar to 2,4-Dihydroxyheptadecyl acetate (Zona et al., 2002).

Advanced Oxidation Processes

The use of advanced oxidation processes (AOPs) like UV-H2O2 has been studied for the degradation of 2,4-D. This research is relevant for understanding the chemical transformation and environmental fate of similar compounds (Adak et al., 2019).

Propriétés

Formule moléculaire |

C19H38O4 |

|---|---|

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

2,4-dihydroxyheptadecyl acetate |

InChI |

InChI=1S/C19H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h18-19,21-22H,3-16H2,1-2H3 |

Clé InChI |

ZBVKFVTUHVIICH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(CC(COC(=O)C)O)O |

SMILES canonique |

CCCCCCCCCCCCCC(CC(COC(=O)C)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S)-4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1234528.png)

![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234530.png)

![2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B1234533.png)

![N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride](/img/structure/B1234536.png)

![11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)